molecular formula C15H13N3O5S B5229099 N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

Katalognummer B5229099
Molekulargewicht: 347.3 g/mol
InChI-Schlüssel: HCPVQVOKZCHMGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as NBQX, is a chemical compound that belongs to the class of isothiazole derivatives. It is a potent competitive antagonist of the ionotropic glutamate receptors, which are involved in the transmission of excitatory signals in the central nervous system. NBQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This leads to a decrease in the excitatory synaptic transmission and a reduction in the postsynaptic response. N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has a high affinity for the receptor site and is more selective for the AMPA subtype than the kainate subtype. This selectivity makes it a useful tool for studying the specific roles of these subtypes in different physiological and pathological processes.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to have a number of biochemical and physiological effects in different experimental systems. It has been shown to reduce the amplitude and frequency of excitatory synaptic currents in cultured neurons, indicating its ability to block the AMPA and kainate receptors. N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting its potential as an anticonvulsant drug. In addition, N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to reduce the release of dopamine in the striatum, indicating its potential as a treatment for addiction.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in lab experiments is its high potency and selectivity for the AMPA and kainate receptors. This allows for precise control of the experimental conditions and the ability to study the specific roles of these receptors in different physiological and pathological processes. However, one limitation of using N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is its potential to affect other ion channels and receptors at high concentrations, which may lead to non-specific effects. In addition, the use of N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in vivo may be limited by its poor bioavailability and short half-life, which may require frequent dosing or the use of alternative administration routes.

Zukünftige Richtungen

There are several potential future directions for the use of N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in scientific research. One area of interest is the role of glutamate receptors in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to reduce the accumulation of amyloid-beta plaques in animal models of Alzheimer's, suggesting its potential as a disease-modifying drug. Another area of interest is the use of N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. For example, N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to enhance the analgesic effects of opioids in animal models of pain, suggesting its potential as an adjuvant therapy. Overall, N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is a valuable tool for studying the role of glutamate receptors in different physiological and pathological processes, and its potential applications in scientific research continue to be explored.

Synthesemethoden

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide can be synthesized by the reaction of 4-ethoxyaniline with 6-nitro-1,2-benzisothiazole-3(2H)-one in the presence of a strong acid catalyst. The resulting intermediate is then oxidized to the final product using hydrogen peroxide in the presence of a base. The synthesis of N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been widely used as a research tool to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the AMPA and kainate subtypes of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been used to study the mechanisms of excitotoxicity, a process in which excessive glutamate release leads to neuronal damage and cell death. It has also been used to investigate the role of glutamate receptors in pain processing, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-2-23-12-6-3-10(4-7-12)16-15-13-8-5-11(18(19)20)9-14(13)24(21,22)17-15/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPVQVOKZCHMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.